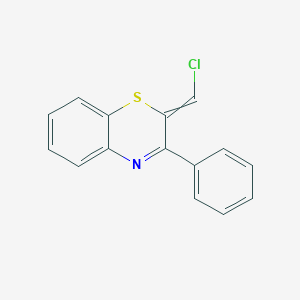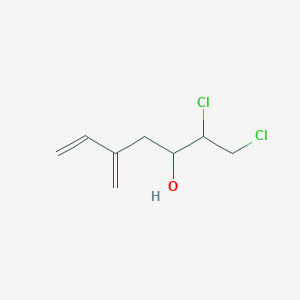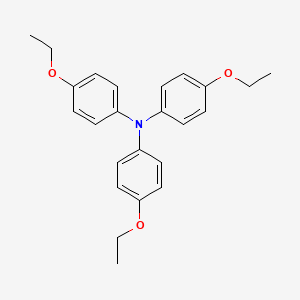![molecular formula C27H34N2 B14482336 4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-19-1](/img/structure/B14482336.png)
4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N-dimethylaniline groups connected by a methylene bridge to a butyl-substituted phenyl ring. This compound is known for its applications in dye manufacturing and as an analytical reagent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a butyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aromatic rings. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with precise control over temperature and pH. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure its quality for commercial applications .
化学反应分析
Types of Reactions
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes
作用机制
The mechanism of action of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methylene bridge and the butyl-substituted phenyl ring play crucial roles in determining its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but without the butyl substitution.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound with similar applications.
Uniqueness
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the butyl group, which enhances its hydrophobicity and alters its chemical reactivity compared to its analogs. This structural modification can lead to differences in its interaction with biological targets and its overall stability in various chemical environments .
属性
CAS 编号 |
65444-19-1 |
|---|---|
分子式 |
C27H34N2 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
4-[(4-butylphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H34N2/c1-6-7-8-21-9-11-22(12-10-21)27(23-13-17-25(18-14-23)28(2)3)24-15-19-26(20-16-24)29(4)5/h9-20,27H,6-8H2,1-5H3 |
InChI 键 |
ZJGLEEAIJJSWOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


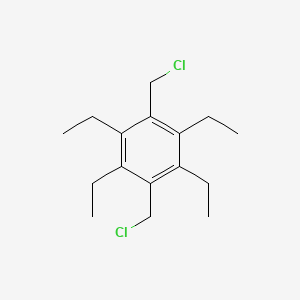
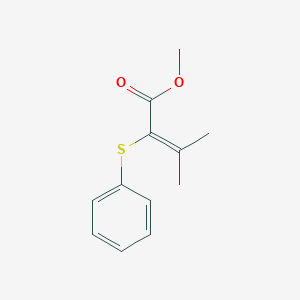

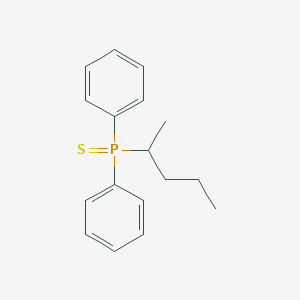
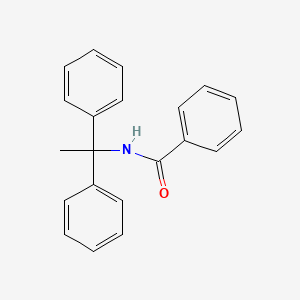
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
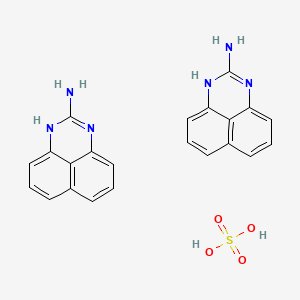
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
